molecular formula C5H9ClN2O B3022679 (1-Methyl-1H-imidazol-4-yl)methanol hydrochloride CAS No. 96831-65-1

(1-Methyl-1H-imidazol-4-yl)methanol hydrochloride

Cat. No.: B3022679
CAS No.: 96831-65-1
M. Wt: 148.59 g/mol
InChI Key: KOKSBDYRFSWONV-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazol-4-yl)methanol hydrochloride (CAS: 96831-65-1) is an imidazole derivative with the molecular formula C₅H₉ClN₂O and a molar mass of 148.59 g/mol . Structurally, it consists of a 1-methyl-substituted imidazole ring with a hydroxymethyl group at the 4-position, forming a hydrochloride salt. This compound is widely utilized as a synthetic intermediate in pharmaceuticals and bioactive molecules, particularly in the preparation of histidine analogs and enzyme inhibitors . Its hydrochloride form enhances water solubility, making it suitable for reactions in polar solvents.

Properties

IUPAC Name

(1-methylimidazol-4-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-7-2-5(3-8)6-4-7;/h2,4,8H,3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKSBDYRFSWONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60606865
Record name (1-Methyl-1H-imidazol-4-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96831-65-1
Record name (1-Methyl-1H-imidazol-4-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1-Methyl-1H-imidazol-4-yl)methanol hydrochloride is a hydrochloride salt of (1-Methyl-1H-imidazol-4-yl)methanol, characterized by its molecular formula C5H9ClN2OC_5H_9ClN_2O and a molecular weight of approximately 148.59 g/mol. This compound has garnered interest in biological research due to its diverse biological activities, including potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring, which is pivotal in its chemical reactivity and biological properties. The specific arrangement of the hydroxymethyl group on the imidazole ring is believed to influence its interactions with biological macromolecules, such as proteins and nucleic acids, thereby affecting its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further investigation as an antibacterial or antifungal agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against several cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, leading to cell cycle arrest in the G0/G1 phase. This effect was observed in various cancer types, including breast (MCF-7) and colon (HCT-116) cancers . The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HCT-11620G0/G1 phase arrest
HeLa25Apoptosis induction

Interaction with Biological Macromolecules

Studies focusing on the interaction of this compound with proteins and nucleic acids have revealed that the compound can engage in hydrogen bonding and π-π stacking interactions. These interactions are crucial for understanding its pharmacological effects .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its polar nature allows for favorable absorption and distribution in biological systems. However, further studies are necessary to elucidate its metabolism and excretion pathways fully.

Case Studies

A notable case study involved the evaluation of the compound's effects on MCF-7 breast cancer cells. The study reported a significant increase in lactate dehydrogenase (LDH) enzyme activity, indicating cell membrane damage and subsequent apoptosis. Flow cytometry analysis revealed alterations in cell cycle distribution, confirming the compound's role in inducing apoptosis .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Synthesis:
    • (1-Methyl-1H-imidazol-4-yl)methanol hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in diverse chemical reactions allows for the development of complex drug structures.
    • The compound can be used to create derivatives that exhibit enhanced pharmacological properties.
  • Biological Activity:
    • Studies have shown that this compound interacts with proteins and nucleic acids, which is crucial for understanding its potential therapeutic effects. Investigations into these interactions help elucidate mechanisms of action and safety profiles.
    • Its biological activities may include antimicrobial, antifungal, and antiviral properties, making it a candidate for further research in drug development.

Interaction Studies

Research involving this compound focuses on its reactivity with biological macromolecules. These studies are essential for:

  • Understanding the compound's pharmacodynamics and pharmacokinetics.
  • Assessing its potential as a therapeutic agent by exploring how it binds to target biomolecules.

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Protein Interaction
Research focused on the interaction between this compound and specific enzymes revealed that the compound could act as a competitive inhibitor, providing insights into its mechanism of action within biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (1-Methyl-1H-imidazol-4-yl)methanol hydrochloride, differing in substituent positions, functional groups, or salt forms. Key comparisons are outlined below:

Free Base Analogue: (1-Methyl-1H-imidazol-4-yl)methanol

  • CAS : 17289-25-7
  • Molecular Formula : C₅H₈N₂O
  • Key Differences: Lacks the hydrochloride counterion, resulting in lower polarity and reduced aqueous solubility. Often used in non-polar reaction conditions.
  • Applications : Intermediate for synthesizing metal-organic frameworks or ligands .

Amine-Functionalized Derivatives

  • (1-Methyl-1H-imidazol-4-yl)methanamine Hydrochloride (CAS: 1394838-42-6)
    • Molecular Formula : C₅H₁₀ClN₃
    • Key Differences : Replaces the hydroxymethyl group with an amine (-NH₂), enhancing nucleophilicity. Used in peptide coupling reactions .
  • (1-Cyclopropyl-1H-imidazol-5-yl)methanamine Dihydrochloride (CAS: 1227465-77-1)
    • Molecular Formula : C₇H₁₂Cl₂N₃
    • Key Differences : Cyclopropyl substituent at the 1-position and amine at the 5-position. Exhibits altered steric effects and binding affinity in kinase inhibitors .

Positional Isomers

  • (2-Methyl-1H-imidazol-4-yl)methanol (CAS: 45533-87-7) Molecular Formula: C₅H₈N₂O Key Differences: Methyl group at the 2-position instead of 1-position. Altered electronic properties affect reactivity in nucleophilic substitutions .
  • (1-Methyl-1H-imidazol-5-yl)methylamine (CAS: 486414-86-2)
    • Molecular Formula : C₆H₁₁N₃
    • Key Differences : Substituent at the 5-position; used in radioligands for neurotransmitter receptor studies .

Extended-Chain Derivatives

  • 1-Methyl-1H-imidazole-4-ethanamine Hydrochloride (CAS: 64710-63-0)
    • Molecular Formula : C₇H₁₄ClN₃
    • Key Differences : Ethylamine chain replaces hydroxymethyl, increasing hydrophobicity. Applied in G-protein-coupled receptor (GPCR) modulator synthesis .

Carboxylic Acid Derivatives

  • (2E)-3-(1-Methyl-1H-imidazol-4-yl)prop-2-enoic Acid Hydrochloride Molecular Formula: C₇H₉ClN₂O₂ Key Differences: Conjugated propenoic acid group enables coordination to metal ions. Used in chelating agents and metalloenzyme inhibitors .

Benzene-Ring-Containing Analogues

  • 4-(Imidazol-1-ylmethyl)benzoic Acid Hydrochloride (CAS: MFCD08271922)
    • Molecular Formula : C₁₁H₁₁ClN₂O₂
    • Key Differences : Benzoic acid moiety enhances π-π stacking interactions. Explored in antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for (1-Methyl-1H-imidazol-4-yl)methanol hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or controlled sulfonation reactions. Key steps include:

  • Reaction Conditions : Use of chlorosulfonic acid under inert atmospheres (e.g., nitrogen) to prevent side reactions. Temperature control (e.g., 0–5°C for exothermic steps) is critical .
  • Purification : Column chromatography or recrystallization from methanol/ether mixtures to achieve >95% purity. Industrial-scale methods may employ additional distillation .
  • Precautions : Avoid moisture to prevent hydrolysis of intermediates.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

Technique Parameters Application Reference
NMR Spectroscopy ¹H (300 MHz, DMSO-d₆), δ 6.35–8.69 ppmConfirms imidazole ring and methyl group
HPLC C18 column, UV detection at 254 nmPurity assessment (>98%)
X-ray Crystallography SHELX refinement (R-factor < 0.05)Structural validation

Q. What are the safe handling procedures for this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation .
  • Storage : Store in sealed glass containers at 2–8°C, away from oxidizers and heat sources .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations). Discrepancies in imidazole proton shifts may arise from tautomerism; use 2D NMR (COSY, HSQC) to resolve ambiguities .
  • Crystallographic Refinement : Apply SHELX for high-resolution structural validation. Adjust thermal parameters to account for disorder in the crystal lattice .

Q. What factors influence the stability of this compound under varying experimental conditions?

Methodological Answer:

  • pH Sensitivity : Stability decreases in alkaline conditions (pH > 9) due to deprotonation of the imidazole ring. Monitor via pH-stat experiments .
  • Thermal Degradation : Conduct TGA/DSC to identify decomposition thresholds (>200°C). Store samples at low temperatures to prevent thermal breakdown .
  • Oxidative Stability : Avoid exposure to strong oxidizers (e.g., H₂O₂) to prevent sulfonate byproduct formation .

Q. How to design experiments to study its reactivity in nucleophilic environments?

Methodological Answer:

  • Reactivity Screening : React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 25–60°C. Monitor progress via LC-MS .
  • Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates. Vary nucleophile concentration to determine rate laws.
  • Byproduct Identification : Employ HRMS and ¹³C NMR to detect sulfonamide or hydrolysis products .

Data Contradiction Analysis

Example : Conflicting melting points reported (107–111°C vs. 313–315°C) may arise from:

  • Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrous). Confirm via PXRD .
  • Impurity Effects : Residual solvents (e.g., methanol) lower observed mp. Purify via recrystallization and repeat DSC .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1H-imidazol-4-yl)methanol hydrochloride
Reactant of Route 2
(1-Methyl-1H-imidazol-4-yl)methanol hydrochloride

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